molecular formula C73H94N16O19 B12372629 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-(2,5-dinitroanilino)hexanoic acid

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-(2,5-dinitroanilino)hexanoic acid

Cat. No.: B12372629
M. Wt: 1499.6 g/mol
InChI Key: GVGRDWUQRSVMFG-IVETVLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-(2,5-dinitroanilino)hexanoic acid” is a complex organic molecule with a highly intricate structure. This compound features multiple amino acid residues and a chromone derivative, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. The chromone derivative is introduced in the later stages of the synthesis. Common reagents used include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and protecting groups such as Boc (tert-butyloxycarbonyl).

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers to ensure high yield and purity. The process would be scaled up using large reactors, and purification would be achieved through techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The chromone moiety can be oxidized to form quinones.

    Reduction: Nitro groups can be reduced to amines.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects through multiple pathways:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: Inhibition of specific enzymes involved in inflammation or cancer cell proliferation. The chromone derivative may interact with DNA, affecting gene expression.

Properties

Molecular Formula

C73H94N16O19

Molecular Weight

1499.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-(2,5-dinitroanilino)hexanoic acid

InChI

InChI=1S/C73H94N16O19/c1-41(2)31-55(84-66(94)51(21-13-15-29-74)81-67(95)52(26-28-61(75)90)82-70(98)58(36-47-39-76-40-78-47)80-62(91)34-46-35-63(92)108-60-38-49(107-6)24-25-50(46)60)71(99)87-64(42(3)4)72(100)86-57(33-45-19-11-8-12-20-45)69(97)85-56(32-44-17-9-7-10-18-44)68(96)79-43(5)65(93)83-53(73(101)102)22-14-16-30-77-54-37-48(88(103)104)23-27-59(54)89(105)106/h7-12,17-20,23-25,27,35,37-43,51-53,55-58,64,77H,13-16,21-22,26,28-34,36,74H2,1-6H3,(H2,75,90)(H,76,78)(H,79,96)(H,80,91)(H,81,95)(H,82,98)(H,83,93)(H,84,94)(H,85,97)(H,86,100)(H,87,99)(H,101,102)/t43-,51-,52-,53-,55-,56-,57-,58-,64-/m0/s1

InChI Key

GVGRDWUQRSVMFG-IVETVLRLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCNC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCCCNC3=C(C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC

Origin of Product

United States

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